molecular formula C6H14N2 B1594605 (2R,5R)-2,5-dimethylpiperazine CAS No. 6284-84-0

(2R,5R)-2,5-dimethylpiperazine

Cat. No.: B1594605
CAS No.: 6284-84-0
M. Wt: 114.19 g/mol
InChI Key: NSMWYRLQHIXVAP-WDSKDSINSA-N
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Description

(2R,5R)-2,5-dimethylpiperazine is a chiral compound with two methyl groups attached to the nitrogen atoms in a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,5R)-2,5-dimethylpiperazine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 2,5-dimethylpiperazine-1,4-dione using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high yields and enantioselectivity .

Industrial Production Methods

Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. Continuous flow reactors are sometimes used to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,5R)-2,5-dimethylpiperazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert this compound to its corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperazine ring. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Alkyl halides, acyl chlorides; reactions are often conducted in polar aprotic solvents such as dimethylformamide or acetonitrile at elevated temperatures.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazines depending on the nucleophile used.

Scientific Research Applications

(2R,5R)-2,5-dimethylpiperazine has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in the study of enzyme-substrate interactions.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a scaffold for drug design.

    Industry: Utilized in the production of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R,5R)-2,5-dimethylpiperazine depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically involve interactions with key amino acid residues in the active site of the target protein .

Comparison with Similar Compounds

Similar Compounds

    (2R,5R)-2,5-dimethylpiperidine: Similar structure but with a different ring size.

    (2R,5R)-2,5-dimethylmorpholine: Contains an oxygen atom in the ring instead of nitrogen.

    (2R,5R)-2,5-dimethylpyrrolidine: Smaller ring size with similar stereochemistry.

Uniqueness

(2R,5R)-2,5-dimethylpiperazine is unique due to its specific stereochemistry and the presence of two nitrogen atoms in the ring. This gives it distinct chemical and physical properties compared to other similar compounds, making it particularly valuable in certain applications such as chiral catalysis and drug design .

Properties

IUPAC Name

(2R,5R)-2,5-dimethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-5-3-8-6(2)4-7-5/h5-8H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSMWYRLQHIXVAP-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNC(CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN[C@@H](CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30878850
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155836-53-6, 6284-84-0
Record name 2,5-Dimethylpiperazine, (2R,5R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155836536
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PIPERAZINE, 2,5-DIMETHYL-, CIS-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30878850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-DIMETHYLPIPERAZINE, (2R,5R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWX4GF7P8E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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